Hydroxy-PEG5-acid LogP (-2.42) Occupies Intermediate Hydrophilicity Between PEG4 and PEG6 Homologs
Hydroxy-PEG5-acid exhibits a predicted LogP of -2.42 [1], which lies intermediate between the shorter PEG4 analog Hydroxy-PEG4-acid (LogP -2.07) and the longer PEG6 analog Hydroxy-PEG6-acid (LogP -2.78) [2]. This incremental decrease in lipophilicity (-0.35 LogP units relative to PEG4; +0.36 LogP units relative to PEG6) reflects the systematic addition of hydrophilic ethylene oxide units and translates to predictable, tunable changes in aqueous solubility and conjugate hydrophobicity.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | -2.42 |
| Comparator Or Baseline | Hydroxy-PEG4-acid: -2.07; Hydroxy-PEG6-acid: -2.78 |
| Quantified Difference | ΔLogP = -0.35 vs. PEG4; ΔLogP = +0.36 vs. PEG6 |
| Conditions | Predicted using computational algorithms (ALOGPS, ChemAxon) as reported on vendor technical datasheets |
Why This Matters
The intermediate LogP value of Hydroxy-PEG5-acid provides a specific hydrophilicity window that balances conjugate solubility with membrane permeability, offering a distinct optimization parameter not achievable with PEG4 or PEG6 linkers.
- [1] ChemSrc. (2021). Hydroxy-PEG5-acid Physicochemical Properties. CAS 2079768-50-4. View Source
- [2] ChemSrc. (2018). Hydroxy-PEG6-acid Physicochemical Properties. CAS 1347750-85-9. View Source
